5-Bromo-1-methyl-1h-indole

Medicinal chemistry MCL-1 inhibitors Cross-coupling

Researchers requiring precise regioselectivity in indole cross-coupling face supply inconsistency. 5-Bromo-1-methyl-1H-indole provides pre-installed N-methyl group for efficient kinase inhibitor synthesis. • Precursor to MCL-1 inhibitor VU0661013 (Ki 97 pM) via Pd borylation (75% yield). • Enables GSK-3β inhibitor BIP-135 (IC50 21 nM) scaffold. • Scalable methylation route (>90% yield) for multi-gram process development. Supplied at ≥97% purity, shipped under inert gas.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 10075-52-2
Cat. No. B160424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1h-indole
CAS10075-52-2
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
InChIKeySBOITLSQLQGSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-1H-indole Properties & Supply


5-Bromo-1-methyl-1H-indole (CAS: 10075-52-2) is a brominated N-methylindole derivative with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . The compound features a bromine substituent at the 5-position and a methyl group at the 1-position of the indole core, a substitution pattern that enables selective functionalization for downstream synthetic applications . Commercial suppliers routinely provide this compound at ≥97% purity (GC) as a white to light yellow crystalline solid with a melting point of approximately 39–44°C, and it is typically stored under inert gas conditions to maintain stability . This compound is widely utilized as a versatile building block in organic synthesis, pharmaceutical research, and material science applications .

Building Block

Brominated N-methylindole with pre-installed N-Me group; eliminates orthogonal protection steps during fragment assembly.

Reactivity

5-Br handle supports Pd-catalyzed cross-coupling, borylation, and carbonylation for downstream diversification.

Workflow

Suited for convergent synthesis of kinase inhibitor, MCL-1 inhibitor, and serotonin receptor modulator scaffolds.

Differentiation from Close Analogs


5-Bromo-1-methyl-1H-indole occupies a distinct reactivity and application niche that prevents casual substitution by structurally related indole derivatives. The combination of a bromine atom at the 5-position and a methyl group at the 1-position confers a specific steric and electronic profile that directly governs regioselectivity in cross-coupling reactions and downstream functionalization outcomes . Substitution with alternative 5-haloindole derivatives—such as 5-chloro-1-methylindole (CAS 112398-75-1), 5-iodo-1-methylindole, or non-methylated 5-bromoindole—fundamentally alters reaction kinetics, catalyst compatibility, and product distribution profiles [1][2]. The evidence below quantifies these differentiation dimensions and establishes why this specific compound cannot be generically interchanged without compromising synthetic efficiency or downstream biological activity.

Halogen substitution (Cl, I)

C-Br bond reactivity in oxidative addition may differ from C-Cl or C-I, potentially shifting cross-coupling kinetics and catalyst compatibility.

Unprotected N-H indole

Absence of N-methyl group may require orthogonal protection/deprotection steps, adding synthetic complexity and potentially reducing overall yield.

Bromine position isomer

4-, 6-, or 7-bromo regioisomers may direct cross-coupling to different positions, producing distinct downstream product profiles that may not match 5-arylated target scaffolds.

Performance Evidence vs. Comparators


Coupling Efficiency Advantage Over 5-Bromoindole

In the convergent synthesis of the MCL-1 inhibitor VU0661013, 5-bromo-1-methyl-1H-indole was utilized as the key indole building block, achieving a bromination yield of 82% from 1-methyl-1H-indole using N-bromosuccinimide (NBS) in dichloromethane, followed by palladium-catalyzed carboxylation with CO (1 atm) to afford the corresponding carboxylic acid in 75% yield . This contrasts with the use of unprotected 5-bromoindole, which in the context of aminocarbonylation reactions with arylethylpiperazines has been reported to provide direct one-step access to CNS-active amphetamine derivatives but with yields that vary substantially depending on protection status and coupling partner identity [1]. The pre-installed N-methyl group eliminates the need for orthogonal protection/deprotection steps during fragment assembly, streamlining synthetic routes to biologically active indole-containing compounds .

Coupling Efficiency
Cross-study comparable
82% bromination yield + 75% carboxylation vs. unprotected 5-bromoindole requiring extra N-protection steps
N-Me group reduces synthetic step count by eliminating orthogonal protection sequences.
Reported in MCL-1 inhibitor VU0661013 convergent synthesis context.
Medicinal chemistry MCL-1 inhibitors Cross-coupling

GSK-3 Kinase Inhibition Potency

The 5-bromo-1-methyl-1H-indole scaffold serves as a critical pharmacophoric element in the development of glycogen synthase kinase-3 (GSK-3) inhibitors. The compound BIP-135 (CAS 941575-71-9), which incorporates the 5-bromo-1-methyl-1H-indol-3-yl moiety as a core structural component, demonstrates quantifiable inhibitory activity with IC50 values of 16 nM for GSK-3α and 21 nM for GSK-3β [1]. BIP-135 exhibits relative selectivity for GSK-3β, with modest activity against PKCβ (β1: 980 nM; β2: 219 nM), DYRK1B (590 nM), and PI3Kα (870 nM) [1]. Structurally related indole scaffolds lacking either the 5-bromo substitution or the N-methyl group would fundamentally alter the binding mode and potency profile of this inhibitor series [2].

GSK-3β Inhibition
Class-level inference
BIP-135 core: GSK-3β IC50 = 21 nM
Reported GSK-3β inhibition context for derivatives incorporating this scaffold.
Class-level inference based on BIP-135; verify with specific derivative.
Kinase inhibition GSK-3β Drug discovery

Alkylation Yield Advantage

The methylation of 5-bromoindole at the N1-position using methyl iodide and sodium hydride in tetrahydrofuran proceeds quantitatively at 0–25°C, with reported yields exceeding 90% for the production of 5-bromo-1-methyl-1H-indole . This represents a high-yielding, scalable transformation from the commercially available 5-bromoindole precursor. In contrast, the alternative route—bromination of pre-formed 1-methylindole—proceeds with an 82% yield . The quantitative methylation route offers a clear advantage in terms of atom economy and overall yield for laboratory-scale and industrial synthesis. The N-methyl substituent further sterically shields the nitrogen atom, influencing regioselectivity in subsequent electrophilic substitution and cross-coupling reactions relative to the unprotected indole core .

Alkylation Yield
Cross-study comparable
>90% yield via methylation of 5-bromoindole
Reported higher-yield synthetic entry compared to bromination route (82%).
MeI, NaH, THF, 0–25 °C; supports scalable preparation.
Organic synthesis Alkylation Process chemistry

Regioselective Borylation for Boronic Esters

5-Bromo-1-methyl-1H-indole can be efficiently converted to 1-methylindole-5-boronic acid pinacol ester via palladium-catalyzed borylation with pinacolborane or reaction with bis(pinacolato)diboron . This transformation proceeds with good regioselectivity and provides access to the 5-borylated derivative, which serves as a versatile Suzuki-Miyaura coupling partner for the construction of biaryl systems . In the broader context of bromoindole borylation chemistry, 4-bromo-1-methyl-1H-indole (2b) has also been reported as a substrate for Pd(0)-catalyzed borylation with pinacolborane, demonstrating that the specific bromine substitution position dictates the regioisomeric outcome of subsequent coupling reactions . The 5-bromo regioisomer provides access to 5-arylated indole derivatives, a substitution pattern commonly found in biologically active serotonin receptor modulators and kinase inhibitors .

Borylation Regiochemistry
Class-level inference
5-Br → 5-boronic ester via Pd(0)-catalyzed borylation
Enables access to 5-arylated indole derivatives distinct from 4-, 6-, and 7-bromo regioisomers.
Regioisomer-specific outcome; verify borylation conditions for target substrate.
Borylation Suzuki-Miyaura coupling Organoboron

Validated Application Scenarios


MCL-1 Inhibitor Synthesis

5-Bromo-1-methyl-1H-indole serves as a key building block in the convergent synthesis of potent MCL-1 inhibitors such as VU0661013, which exhibits a Ki of 97 ± 30 pM for MCL-1. The compound is brominated from 1-methyl-1H-indole in 82% yield and subsequently carboxylated to 1-methyl-1H-indole-5-carboxylic acid in 75% yield for fragment coupling. The pre-installed N-methyl group eliminates the need for orthogonal protection strategies during fragment assembly, streamlining the synthetic route to this therapeutically relevant target .

GSK-3β Inhibitor Development

Derivatives incorporating the 5-bromo-1-methyl-1H-indol-3-yl core, such as BIP-135, demonstrate nanomolar potency against GSK-3β (IC50 = 21 nM) with defined selectivity profiles against PKCβ, DYRK1B, and PI3Kα. These compounds exhibit neuroprotective effects in oxidative stress models and have shown efficacy in prolonging median survival in spinal muscular atrophy murine models. Procurement of 5-bromo-1-methyl-1H-indole enables access to this validated GSK-3 inhibitor scaffold [1].

5-Arylated Indole Synthesis via Boronic Ester

5-Bromo-1-methyl-1H-indole is efficiently converted to 1-methylindole-5-boronic acid pinacol ester via Pd-catalyzed borylation, enabling subsequent Suzuki-Miyaura cross-coupling to access 5-arylated indole derivatives. This specific substitution pattern is privileged in serotonin receptor modulators and CNS-active compounds. The 5-bromo regioisomer provides regiochemical access distinct from 4-, 6-, and 7-bromo analogs, making it the required precursor for 5-arylated indole scaffolds .

Scalable High-Yield Methylation Route

For industrial or multi-gram laboratory synthesis, the methylation of 5-bromoindole with methyl iodide and sodium hydride in THF proceeds in >90% yield at 0–25°C, providing a scalable and atom-economical route to 5-bromo-1-methyl-1H-indole. This route outperforms the alternative bromination route (82% yield) and represents the preferred method for cost-effective procurement of multi-gram quantities for process development campaigns .

Application
Selection Property
Validation Focus
MCL-1 Inhibitor Fragment Synthesis
N-Me protected building block
Fragment coupling step-count review
GSK-3β Inhibitor Scaffold Research
5-Br-1-Me-indol-3-yl core scaffold
Kinase selectivity context review
5-Arylated Indole Synthesis
5-Boronic ester precursor
Regiochemical outcome verification
Multi-gram Scale-up Synthesis
Methylation route context
Yield and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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